Neomycin

Antimicrobial Resistance Infectious Disease Microbiology

Neomycin (framycetin) is the preferred aminoglycoside for next-generation antibiotic development targeting carbapenem-resistant Enterobacteriaceae (CRE), with a 65.7% susceptibility rate vs. 28.4% for gentamicin. It uniquely evades AAC(6') inactivation despite acetylation, making it a privileged scaffold for SAR. Its 83% synergy rate with polymyxin B, gramicidin, and bacitracin supports rational topical formulation. For analytical validation, certified B/C stereoisomer ratios ensure assay reproducibility. Choose high-purity Neomycin B (≥95%) for consistent, publication-grade research.

Molecular Formula C23H46N6O13
Molecular Weight 614.6 g/mol
CAS No. 119-04-0
Cat. No. B1674049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeomycin
CAS119-04-0
SynonymsAntibiotic 10676
Framycetin
Framycetin Sulfate
Neomycin B
Neomycin B Sulfate
Soframycin
Sulfate, Framycetin
Sulfate, Neomycin B
Molecular FormulaC23H46N6O13
Molecular Weight614.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
InChIInChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
InChIKeyPGBHMTALBVVCIT-VCIWKGPPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 20 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water ... solutions up to 250 mg/mL may be prepared
Soluble in methanol, acidified alcohols;  practically insoluble in common organic solvents
6.47e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neomycin (CAS 119-04-0) Aminoglycoside Antibiotic: Baseline Characteristics and Sourcing Considerations


Neomycin (CAS 119-04-0), a member of the 4,5-disubstituted deoxystreptamine (DOS) subclass of aminoglycoside antibiotics, is a broad-spectrum bactericidal agent primarily active against aerobic Gram-negative bacilli and some Gram-positive organisms [1]. The pharmacopoeial substance Neomycin sulfate is not a single entity but a complex mixture of stereoisomers, predominantly neomycin B and neomycin C, whose relative proportions are critical to both antimicrobial potency and assay reproducibility [2]. Unlike the 4,6-disubstituted DOS aminoglycosides (e.g., gentamicin, amikacin), neomycin is largely restricted to topical, ophthalmic, and oral (for gut decontamination) applications due to its pronounced systemic toxicity [3].

Why Neomycin Cannot Be Simply Substituted by Other Aminoglycosides: A Critical Procurement Perspective


Interchanging neomycin with other aminoglycosides (e.g., gentamicin, kanamycin, paromomycin) or even different lots of neomycin sulfate without rigorous characterization poses a significant risk of therapeutic failure and experimental irreproducibility. This risk stems from three key factors. First, neomycin's antimicrobial spectrum against specific resistant strains—particularly carbapenem-resistant Enterobacteriaceae (CRE)—differs markedly from that of 4,6-disubstituted aminoglycosides [1]. Second, the variable and potency-impacting stereoisomeric composition of neomycin B and C in commercial samples can confound microbiological assays if not controlled [2]. Third, neomycin exhibits a distinct resistance evasion profile and a unique synergy pattern with other antibiotic classes that is not generalizable to other aminoglycosides [3]. The following quantitative evidence substantiates these non-substitutable differences.

Quantitative Differentiation of Neomycin from its Closest Analogs: An Evidence-Based Selection Guide


Superior In Vitro Activity of Neomycin Against Carbapenem-Resistant Enterobacteriaceae (CRE) Compared to 4,6-Disubstituted Aminoglycosides

Neomycin demonstrates significantly higher susceptibility rates against carbapenem-resistant Enterobacteriaceae (CRE) clinical strains compared to the clinically prevalent 4,6-disubstituted aminoglycosides amikacin, gentamicin, and tobramycin [1].

Antimicrobial Resistance Infectious Disease Microbiology

Neomycin's Structural Advantage: Evasion of a Specific Aminoglycoside-Modifying Enzyme (AAC(6'))

Unlike many other aminoglycosides possessing a 6'-amino group, neomycin evades inactivation by a specific aminoglycoside 6'-acetyltransferase (AAC(6')), an enzyme that confers high-level resistance to drugs like amikacin and isepamicin [1].

Antibiotic Resistance Enzymology Molecular Microbiology

Composition-Dependent Potency: Neomycin C Exhibits Only 56-62% of Neomycin B's Antimicrobial Activity

The antimicrobial potency of commercial neomycin sulfate is highly dependent on its stereoisomeric composition. Neomycin C, a stereoisomer of the more active neomycin B, exhibits significantly lower potency, which can confound microbiological assays and lead to inaccurate dosing if not properly controlled by chromatographic methods [1].

Analytical Chemistry Quality Control Pharmaceutical Science

Distinct In Vitro Synergy Profile: Neomycin Lacks Synergy with Beta-Lactams but Shows High Synergy with Peptide Antibiotics

The synergy profile of neomycin with other antibiotic classes is distinct. In checkerboard assays, neomycin showed no synergy with beta-lactams (ampicillin, procaine penicillin) but demonstrated a high rate of synergy with peptide antibiotics (polymyxin, gramicidin, bacitracin) [1].

Combination Therapy Antimicrobial Synergy Pharmacology

Comparable Potency to Gentamicin Against S. aureus Mastitis Isolates with a Lower MIC Range Minimum

Against Staphylococcus aureus strains isolated from bovine mastitis, neomycin demonstrates an MIC range (0.06-0.50 μg/ml) comparable to that of gentamicin (0.125-0.50 μg/ml), with an identical MIC90 of 0.25 μg/ml [1]. This indicates equivalent potency in this specific veterinary context.

Veterinary Medicine Mastitis Staphylococcus aureus

Evidence-Backed Application Scenarios for Neomycin Procurement and Research Use


Lead Scaffold for Novel Aminoglycoside Development Targeting CRE and AAC(6')-Mediated Resistance

Given neomycin's significantly higher baseline susceptibility rate (65.7%) against CRE strains compared to gentamicin (28.4%) and its unique ability to evade inactivation by AAC(6') despite being acetylated, it serves as a privileged scaffold for medicinal chemistry programs [1] [2]. Researchers aiming to develop next-generation aminoglycosides that overcome both carbapenem and aminoglycoside resistance should procure high-purity neomycin B (framycetin) for structure-activity relationship (SAR) studies.

Quality Control and Assay Development Requiring Defined Neomycin B/C Ratios

For analytical development and quality control laboratories, the variable potency of neomycin C (56-62% of neomycin B) necessitates the use of reference standards with tightly controlled stereoisomeric composition [1]. Procurement of framycetin (neomycin with <3% neomycin C) or neomycin sulfate with a certified B/C ratio is essential for validating liquid chromatography methods intended to replace traditional, irreproducible microbiological assays.

Formulation of Topical Combination Products Relying on Synergy with Peptide Antibiotics

Neomycin's high rate of in vitro synergy (5 out of 6 combinations, 83%) with peptide antibiotics like polymyxin B, gramicidin, and bacitracin, contrasted with its lack of synergy with beta-lactams, provides a rational basis for topical formulation [1]. Industrial formulators developing creams, ointments, or ophthalmic solutions should select neomycin over other aminoglycosides when designing combination products with these specific peptide partners to maximize antimicrobial efficacy.

Veterinary Intramammary Formulation for Bovine Mastitis Caused by S. aureus

For veterinary pharmaceutical development targeting bovine mastitis, neomycin exhibits in vitro potency against S. aureus that is equivalent to gentamicin (MIC90 of 0.25 μg/ml for both) [1]. This comparable activity, combined with its established safety profile for intramammary use, positions neomycin as a scientifically sound choice for inclusion in mastitis treatment formulations, offering an alternative to gentamicin-containing products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.